molecular formula C14H25N3O3S2 B2564948 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034453-40-0

2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2564948
M. Wt: 347.49
InChI Key: CVQUKQYFVKPEOY-UHFFFAOYSA-N
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Description

2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H25N3O3S2 and its molecular weight is 347.49. The purity is usually 95%.
BenchChem offers high-quality 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of compounds, including variations with isopropyl and methoxy groups, have been investigated for their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in pH regulation and various physiological processes. These compounds exhibit inhibitory effects on human isoforms hCA I and hCA II, important for understanding and developing treatments for conditions involving aberrant enzyme activity. For instance, Abdel-Aziz et al. (2015) found that some of these compounds showed comparable efficacy to clinically used inhibitors, providing a basis for further development of novel CA inhibitors with potential medical applications (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).

Heterocyclic Compound Synthesis

Research on the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates the chemical versatility and potential pharmaceutical relevance of compounds related to 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide. These compounds are produced through reactions involving aminopyridines or amino thiazole, showcasing the importance of such chemical frameworks in generating biologically active molecules that could serve as therapeutic agents or research tools (Rozentsveig et al., 2013).

Anticancer Activity

Novel thiophene derivatives, incorporating sulfonamide among other moieties, have been synthesized and evaluated for their anticancer activity. Such research highlights the potential for compounds within the same chemical family as 2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide to serve as leads in the development of new anticancer agents. This is particularly relevant for identifying compounds with cytotoxic activities against specific cancer cell lines, offering insights into the design of targeted cancer therapies (Ghorab, Bashandy, & Alsaid, 2014).

Molecular Docking and Antimicrobial Agents

The synthesis and biological evaluation of sulfonamide derivatives, including those related to the queried compound, have been explored for their antimicrobial and antiproliferative properties. Such studies not only contribute to our understanding of the structural basis for biological activity but also aid in the discovery of new therapeutic agents capable of addressing antibiotic resistance and cancer. For example, research by El-Gilil (2019) into N-ethyl-N-methylbenzenesulfonamide derivatives demonstrates the ongoing efforts to leverage the chemical diversity of sulfonamides for developing effective biomedical solutions (El-Gilil, 2019).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S2/c1-11(2)13-16-12(9-17(13)3)22(18,19)15-10-14(20-4)5-7-21-8-6-14/h9,11,15H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQUKQYFVKPEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

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